2-Chloro-6-(methylthio)benzaldehyde

Overview

Description

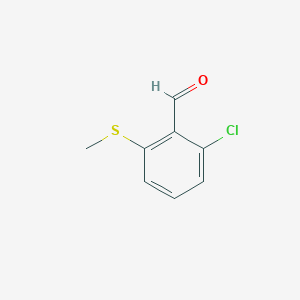

2-Chloro-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzaldehyde typically involves the chlorination of 6-(methylthio)benzaldehyde. One common method is the reaction of 6-(methylthio)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The compound can be reduced to 2-chloro-6-(methylthio)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 2-methoxy-6-(methylthio)benzaldehyde.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.

Reduction: NaBH4, LiAlH4, ethanol (C2H5OH) as a solvent.

Substitution: NaOCH3, dimethyl sulfoxide (DMSO) as a solvent.

Major Products:

Oxidation: 2-Chloro-6-(methylsulfinyl)benzaldehyde, 2-Chloro-6-(methylsulfonyl)benzaldehyde.

Reduction: 2-Chloro-6-(methylthio)benzyl alcohol.

Substitution: 2-Methoxy-6-(methylthio)benzaldehyde.

Scientific Research Applications

Organic Synthesis

2-Chloro-6-(methylthio)benzaldehyde is primarily used as an intermediate in organic synthesis. It can undergo various reactions such as:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO4, H2SO4 | 2-Chloro-6-(methylthio)benzoic acid |

| Nucleophilic Substitution | NaOH, R-Nu (nucleophile) | Various substituted products |

| Condensation | Amine + aldehyde | Imine derivatives |

Pharmaceutical Applications

The compound has been explored for its potential pharmacological properties. Derivatives of benzaldehyde are often studied for:

- Antimicrobial Activity: Compounds derived from this compound have shown promising results against various bacterial strains.

- Anticancer Properties: Research indicates that certain derivatives may exhibit activity against cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of benzaldehyde derivatives, compounds synthesized from this compound were tested against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Agrochemical Applications

The compound is also relevant in the development of agrochemicals. It serves as a precursor in the synthesis of:

- Herbicides and Pesticides: Its derivatives have been utilized in creating compounds with herbicidal and insecticidal properties.

Table 2: Agrochemical Derivatives from this compound

| Product Type | Application | Example Compound |

|---|---|---|

| Herbicides | Weed control | Sulfonylurea derivatives |

| Pesticides | Insect control | Chlorinated organophosphates |

Material Science Applications

In materials science, this compound can be used to synthesize specialty chemicals and advanced materials due to its reactive functional groups. It is involved in the production of:

- Polymers: Used as a monomer for synthesizing polymers with specific properties.

- Dyes and Pigments: Its derivatives can serve as precursors for colorants used in various industries.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)benzaldehyde involves its ability to interact with nucleophilic sites on biological molecules. The chlorine atom and the aldehyde group are particularly reactive, allowing the compound to form covalent bonds with nucleophilic amino acids such as cysteine and lysine. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.

2-Chloro-6-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, leading to variations in chemical behavior and biological activity.

4-Chloro-2-(methylthio)benzaldehyde: The positions of the chlorine and methylthio groups are different, affecting the compound’s properties and uses.

Uniqueness: 2-Chloro-6-(methylthio)benzaldehyde is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic transformations. Its ability to form covalent bonds with biological molecules also makes it particularly valuable in biochemical and medicinal research.

Biological Activity

2-Chloro-6-(methylthio)benzaldehyde (CAS No. 201987-39-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClOS. Its structure features a chlorinated benzaldehyde with a methylthio group, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the methylthio group can enhance antibacterial activity against various pathogenic strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| Schiff base derivatives | Various strains | Up to 20 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Table 2: Antioxidant Activity Comparison

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7).

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with IC50 values around 10 μM. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is beneficial in preventing cellular damage.

- Cell Cycle Arrest : The compound induces apoptosis in cancer cells by affecting the expression of key regulatory proteins such as Bcl-2 and Bax.

Properties

IUPAC Name |

2-chloro-6-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.